molecular formula C19H23ClN2O5 B5027770 5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(oxan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(oxan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B5027770
M. Wt: 394.8 g/mol
InChI Key: IGPAWRDKYFJSIV-UHFFFAOYSA-N
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Description

5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(oxan-2-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methoxyphenoxy group, an oxazole ring, and a carboxamide group.

Properties

IUPAC Name

5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(oxan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5/c1-22(11-14-5-3-4-8-25-14)19(23)16-10-15(27-21-16)12-26-17-7-6-13(20)9-18(17)24-2/h6-7,9-10,14H,3-5,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPAWRDKYFJSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCO1)C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(oxan-2-ylmethyl)-1,2-oxazole-3-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the chloro-methoxyphenoxy intermediate: This involves the reaction of 4-chloro-2-methoxyphenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the oxazole ring: The intermediate is then reacted with a suitable nitrile oxide to form the oxazole ring.

    Formation of the carboxamide group: The final step involves the reaction of the oxazole intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(oxan-2-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(oxan-2-ylmethyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(oxan-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(oxan-2-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

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